molecular formula C18H20F6N2O5 B2503209 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate CAS No. 338395-39-4

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate

Cat. No.: B2503209
CAS No.: 338395-39-4
M. Wt: 458.357
InChI Key: SCWVGOVUSFQQBI-UHFFFAOYSA-N
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Description

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a benzoyl group substituted with two trifluoroethoxy groups, an amino linkage, and a cyclohexylcarbamate moiety. Its complex structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the trifluoroethoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development or as a tool in biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its efficacy in treating various conditions, particularly if it exhibits specific biological activity such as enzyme inhibition or receptor modulation.

Industry

In industrial applications, this compound might be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique functional groups.

Mechanism of Action

The mechanism by which [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoroethoxy groups could enhance its binding affinity or specificity for certain molecular targets, while the carbamate moiety might confer stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Shares the trifluoroethoxy substitution pattern but lacks the amide and carbamate functionalities.

    N-cyclohexylcarbamate derivatives: Compounds with similar carbamate structures but different aromatic substitutions.

Uniqueness

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate is unique due to its combination of trifluoroethoxy groups, benzoyl amide linkage, and cyclohexylcarbamate moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F6N2O5/c19-17(20,21)9-29-12-6-7-14(30-10-18(22,23)24)13(8-12)15(27)26-31-16(28)25-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWVGOVUSFQQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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